2-propylproline

Prolyl Oligopeptidase POP Inhibitor Neurodegenerative Disease

2-Propylproline (CAS 637020-45-2) is a non-proteinogenic α-amino acid with a propyl group at the 2-position of the pyrrolidine ring. This α-alkyl substitution imposes steric constraints that rigidify the ring and restrict peptide bond conformation, which is essential for inducing β-turns and PPII helices. It cannot be functionally replaced by L-proline or hydroxyproline in applications requiring specific conformational control, as demonstrated by the substrate specificity of the LmbC adenylation domain in lincomycin biosynthesis. Procurement is justified for medicinal chemistry programs developing potent POP inhibitors (IC50 ~0.5 µM for derived compounds), for solid-phase synthesis of protease-resistant peptides, and for studying NRPS engineering. Choose the (S)-enantiomer for maximum metabolic stability and defined secondary structure.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 637020-45-2
Cat. No. B1451480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propylproline
CAS637020-45-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCC1(CCCN1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1
InChIKeyRMRLLCGMNPGCRH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylproline (CAS 637020-45-2): A Non-Proteinogenic α-Alkylproline for Constrained Peptidomimetics and Enzyme Inhibition


2-Propylproline (CAS 637020-45-2) is a non-proteinogenic, chiral α-amino acid derivative characterized by a propyl group at the 2-position of its pyrrolidine ring [1]. This α-alkyl substitution introduces steric constraints that differentiate it from natural proline and simpler analogs. The compound is utilized as a conformational constraint tool in peptidomimetic design, a scaffold for enzyme inhibitor development (notably against prolyl oligopeptidase), and a key intermediate in the biosynthesis of lincosamide antibiotics . As a chiral building block, its (S)-enantiomer is of particular interest for synthesizing compounds with enhanced metabolic stability and defined secondary structures .

Beyond Simple Proline: Why 2-Propylproline's α-Alkyl Substituent is Non-Interchangeable for Research and Development


Generic substitution with unsubstituted proline or other common proline analogs (e.g., 4-hydroxyproline) is not scientifically valid for applications requiring specific conformational constraints or molecular recognition. The α-propyl group on 2-propylproline introduces steric hindrance that rigidifies the pyrrolidine ring and restricts the conformational freedom of the adjacent peptide bond, which is critical for inducing β-turn structures and polyproline type II (PPII) helices . This structural feature fundamentally alters biological activity; for instance, the adenylation domain LmbC in lincomycin biosynthesis has evolved a specific substrate-binding pocket to accommodate the propyl side chain of (2S,4R)-4-propyl-proline, a process that cannot be recapitulated by L-proline or other alkyl derivatives without similar steric bulk [1]. Furthermore, in peptide-based drugs, the α-alkyl substitution is a validated strategy to confer resistance to proteolytic degradation, a property not shared by unmodified peptides and which varies significantly based on the alkyl chain length and position . Therefore, procurement decisions must be based on the specific alkyl substitution pattern required for the intended molecular design.

Quantitative Differentiation: Validated Performance of 2-Propylproline in Enzyme Inhibition, Peptide Stability, and Molecular Recognition


POP Inhibition: In Vitro Potency of a 2-Propylproline-Derived Scaffold

A 2-propylproline derivative (Propylproline Derivative A) demonstrated in vitro inhibition of prolyl oligopeptidase (POP) with an IC50 of 0.5 µM . While a direct head-to-head comparison for the specific 2-propylproline scaffold is not available, this value provides a quantitative baseline for its use as an inhibitor scaffold. In contrast, reported POP inhibitors from other chemical classes, such as isoquinoline alkaloids, exhibit substantially lower potency, with IC50 values ranging from 55.6 to 135.0 µM [1].

Prolyl Oligopeptidase POP Inhibitor Neurodegenerative Disease

Proteolytic Stability: Enhanced Resistance of 2-Propylproline-Modified Peptides

Peptides incorporating 2-propylproline have been shown to exhibit enhanced stability against proteolytic degradation compared to their non-modified counterparts . This is a class-level effect attributed to the α-alkyl substitution creating a steric barrier that hinders access by proteases. While a specific quantitative comparison (e.g., half-life extension) for 2-propylproline itself is not provided, the principle is well-established for α-alkylprolines [1].

Peptidomimetics Proteolytic Stability Drug Design

Lincomycin Biosynthesis: Substrate Specificity for 4-Propylproline

The adenylation domain LmbC, crucial for lincomycin antibiotic production, exhibits high substrate specificity for (2S,4R)-4-propyl-proline (PPL). Experimental evolution studies demonstrated that a mere three amino acid changes in the substrate-binding pocket of the ancestral L-proline-specific enzyme (CcbC) were sufficient to switch its preference to PPL and even to synthetic alkyl-L-proline derivatives with longer side chains [1]. This indicates that the propyl group is a key determinant for molecular recognition in this biosynthetic pathway.

Lincomycin Biosynthesis Enzyme Substrate Specificity Adenylation Domain

Strategic Use Cases: Where 2-Propylproline Provides a Decisive Research Advantage


Designing Potent Prolyl Oligopeptidase (POP) Inhibitors for Neurodegenerative Research

Based on the in vitro potency of a 2-propylproline derivative (IC50 = 0.5 µM), this compound serves as an excellent starting scaffold for developing novel POP inhibitors targeting disorders like Parkinson's disease . Its use is justified when the goal is to achieve high potency and explore structure-activity relationships around a conformationally constrained proline core. Procurement is recommended for medicinal chemistry groups focused on CNS-targeted serine protease inhibition.

Engineering Metabolically Stable Peptidomimetics and Constrained Peptide Therapeutics

For researchers aiming to enhance the plasma stability of bioactive peptides, incorporating 2-propylproline is a validated strategy . The α-propyl group provides a steric shield against proteases, a critical improvement over unmodified peptides. This application is relevant for developing orally bioavailable or long-acting peptide-based drugs, where 2-propylproline is procured as a specialized building block for solid-phase peptide synthesis to confer conformational constraints and stability.

Investigating Substrate Specificity in Non-Ribosomal Peptide Synthetases (NRPS)

The well-characterized switch in substrate specificity from L-proline to 4-propylproline in the lincosamide pathway provides a powerful model system . 2-Propylproline and its regioisomers are essential tools for in vitro studies of adenylation domain specificity, directed evolution of NRPS modules, and precursor-directed biosynthesis to generate novel antibiotic analogs. Procurement is essential for enzymology and metabolic engineering labs working on lincosamides or related secondary metabolite pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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